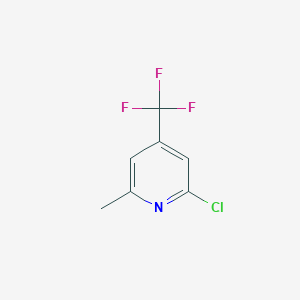

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLBWNSGCIEART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371490 | |

| Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22123-14-4 | |

| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22123-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Introduction: The Significance of a Versatile Building Block

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly within the agrochemical and pharmaceutical industries.[1][2] The strategic incorporation of a trifluoromethyl group (CF3) onto the pyridine scaffold imparts unique properties to the final molecule.[1] This electron-withdrawing group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this pyridine derivative serves as a crucial building block for developing novel herbicides, insecticides, and therapeutic agents.[2][3][4]

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. It is designed for researchers, chemists, and professionals in drug development, offering a detailed examination of the underlying chemical principles, step-by-step protocols, and critical process considerations.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two of the most prevalent and practical strategies:

-

Ring Construction (Cyclocondensation): Building the trifluoromethylated pyridine ring from acyclic precursors.

-

Functional Group Interconversion on a Pre-formed Pyridine Ring: Introducing the chloro and trifluoromethyl groups onto a pre-existing pyridine scaffold.

The following diagram illustrates the high-level logic of these two divergent synthetic philosophies.

Caption: Divergent synthetic strategies for this compound.

Part 1: Synthesis via Ring Construction

A robust method for synthesizing the target molecule involves the construction of the pyridine ring from acyclic precursors. This approach offers the advantage of installing the trifluoromethyl group early in the synthetic sequence. A common pathway begins with the synthesis of a trifluoromethylated pyridone intermediate, which is subsequently chlorinated.

Synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine

The key intermediate, 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine (often existing in its tautomeric pyridone form), can be prepared through the condensation of a trifluoromethyl-containing building block. A recent patent describes a method starting from vinyl n-butyl ether.[5]

The overall transformation can be visualized as follows:

Caption: Key steps in the ring construction synthesis of the pyridone intermediate.

Chlorination of 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine

The conversion of the hydroxyl group of the pyridone to a chloro group is a critical final step. This transformation is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6] The use of POCl₃ is a well-established method for the chlorination of hydroxypyridines and other hydroxy-aza-arenes.[6][7][8]

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: POCl₃ is often preferred for its effectiveness in converting the stable pyridone tautomer to the corresponding chloro-pyridine. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Solvent-Free Conditions: For large-scale preparations, performing the reaction neat (solvent-free) or with a minimal amount of an inert, high-boiling solvent is advantageous.[6] This minimizes waste and simplifies product isolation.

-

Use of a Base: The addition of a base, such as pyridine or triethylamine, can be employed to neutralize the HCl generated during the reaction, although some protocols proceed without it.[6]

Experimental Protocol: Chlorination with POCl₃

The following is a representative protocol for the chlorination step.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine | Starting material |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent |

| Pyridine (optional) | Base to neutralize HCl |

| Round-bottom flask with reflux condenser | Reaction vessel |

| Heating mantle | To control reaction temperature |

| Magnetic stirrer | For efficient mixing |

| Ice bath | For quenching the reaction |

| Saturated sodium bicarbonate solution | To neutralize excess acid during workup |

| Dichloromethane (or other organic solvent) | For extraction |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Rotary evaporator | To remove solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine.

-

Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃) to the flask. An equimolar amount or a slight excess can be used.[6] If a base is used, it can be added at this stage.

-

Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is slightly basic. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Part 2: Synthesis via Functional Group Interconversion

An alternative and widely utilized strategy involves starting with a pre-formed pyridine ring and sequentially introducing the necessary functional groups. A common variation of this approach starts with an aminopyridine.

Diazotization and Chlorination (Sandmeyer Reaction)

This classical approach relies on the conversion of an amino group on the pyridine ring to a diazonium salt, which is then displaced by a chloride ion in a copper(I)-catalyzed reaction known as the Sandmeyer reaction.[9][10][11] The starting material for this sequence would be 2-amino-6-methyl-4-(trifluoromethyl)pyridine.

The workflow for this synthetic route is depicted below:

Caption: The Sandmeyer reaction sequence for the synthesis of the target molecule.

Causality Behind Experimental Choices:

-

Diazotization Conditions: The reaction of the aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) must be carried out at low temperatures (0-5 °C). This is because diazonium salts are generally unstable and can decompose at higher temperatures.

-

Copper(I) Catalyst: Copper(I) chloride (CuCl) is the catalyst of choice for the Sandmeyer chlorination.[9][10] It facilitates the single-electron transfer mechanism that leads to the formation of an aryl radical and the subsequent substitution with chloride.[9]

-

Acidic Medium: The entire process is conducted in a strong acidic medium, which is necessary for the formation of the diazonium salt and to provide the chloride nucleophile.

Experimental Protocol: Sandmeyer Reaction

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Amino-6-methyl-4-(trifluoromethyl)pyridine | Starting material |

| Hydrochloric acid (concentrated) | Acid for diazotization and as Cl⁻ source |

| Sodium nitrite (NaNO₂) | Diazotizing agent |

| Copper(I) chloride (CuCl) | Catalyst |

| Beaker or three-necked flask | Reaction vessel |

| Ice-salt bath | To maintain low temperature |

| Mechanical or magnetic stirrer | For efficient mixing |

| Sodium hydroxide solution | For neutralization during workup |

| Diethyl ether or other organic solvent | For extraction |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Rotary evaporator | To remove solvent |

Step-by-Step Procedure:

-

Preparation of the Amine Salt: Dissolve 2-amino-6-methyl-4-(trifluoromethyl)pyridine in concentrated hydrochloric acid and water, then cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Preparation of the Catalyst Solution: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. Nitrogen gas will evolve.

-

Reaction Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period to ensure the reaction goes to completion. The mixture may then be heated gently to drive off any remaining nitrogen.

-

Workup: Make the reaction mixture basic with a sodium hydroxide solution. Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent. After removing the solvent under reduced pressure, the product can be purified by distillation under vacuum.

Conclusion: A Versatile Intermediate for Innovation

The synthesis of this compound is a critical process for the advancement of modern agrochemicals and pharmaceuticals. Both the ring-construction and functional group interconversion strategies offer viable pathways to this important building block. The choice between these routes will be dictated by the specific needs of the laboratory or production facility, including cost, scale, and available starting materials. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are paramount to achieving a high yield and purity of this versatile intermediate, thereby enabling the discovery and development of next-generation chemical products.

References

-

Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Retrieved from [12]

-

ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link][1]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link][11]

-

Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Retrieved from [5]

-

National Center for Biotechnology Information. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link][3]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link][4]

-

MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link][6]

-

Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link][7]

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a transformative approach. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] Among the myriad of fluorinated building blocks, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine stands out as a versatile and highly valuable intermediate.[2] Its trifluoromethyl group and strategically placed chlorine atom offer a dual handle for synthetic manipulation, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of this compound, its characteristic reactivity, and its applications as a key building block in the development of innovative chemical entities.

Physicochemical Properties

A comprehensive understanding of the physical properties of a chemical intermediate is paramount for its effective use in research and development. This compound is a colorless liquid under standard conditions, though it can also exist as a solid.[2][3] A summary of its key physical and chemical identifiers is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 22123-14-4 | [2][3] |

| Molecular Formula | C₇H₅ClF₃N | [2][3] |

| Molecular Weight | 195.57 g/mol | [2][3] |

| Appearance | Colorless liquid or solid | [2][3] |

| Density | 1.43 g/mL at 25 °C | [2] |

| Boiling Point | 51-52 °C at 15 mmHg | [2] |

| Purity | ≥ 99% (GC) | [2] |

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two non-equivalent protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The electron-withdrawing nature of the chlorine and trifluoromethyl groups will influence the chemical shifts of the aromatic protons, causing them to appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule.[4][5] The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the substituents, with the carbon bearing the chlorine atom appearing at a relatively high field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): Around 3150-3000 cm⁻¹[6]

-

C-H stretching (aliphatic): Around 2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): In the 1650-1400 cm⁻¹ region[1][6]

-

C-F stretching (trifluoromethyl group): Strong absorptions in the 1350-1100 cm⁻¹ region.

-

C-Cl stretching: Typically in the 850-550 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 195.[7][8] The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.[9] Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl radical, or a trifluoromethyl radical.[10][11][12]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the chloro substituent at the 2-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen and the trifluoromethyl group.[13] Furthermore, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions.[14]

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities. This reaction is a cornerstone for the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.[15]

Caption: General scheme for Nucleophilic Aromatic Substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add the desired amine (1.1-1.5 eq) and a suitable base such as potassium carbonate or triethylamine (2.0 eq) to the flask.

-

Solvent: Add a suitable solvent such as N,N-dimethylformamide (DMF), acetonitrile, or ethanol.[16]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be filtered and washed. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-6-methyl-4-(trifluoromethyl)pyridine derivative.

Suzuki-Miyaura Cross-Coupling

The chloro group at the 2-position can also serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl and heteroaryl compounds.[17]

Caption: General scheme for Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.[18]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the boronic acid or its ester derivative (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3 (1-5 mol%), and a suitable base (e.g., potassium carbonate, potassium phosphate, or cesium carbonate) (2.0-3.0 eq).[19][20]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Case Study: Application in Agrochemical Synthesis

A prominent example of the utility of this compound is in the synthesis of the fungicide Picarbutrazox .[21] This novel agrochemical is effective against oomycete pathogens.[22] While the detailed industrial synthesis is proprietary, the structure of Picarbutrazox contains a substituted pyridine core that can be conceptually derived from this versatile building block. The synthesis of such complex molecules often involves a multi-step sequence where the initial pyridine scaffold is elaborated through reactions like those described above.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[3] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic building block with significant potential in the fields of drug discovery and agrochemical development. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions make it an invaluable tool for synthetic chemists. The ability to selectively functionalize the 2-position of the pyridine ring allows for the efficient construction of a wide array of complex molecules, underscoring its importance in the pursuit of novel and effective chemical entities.

References

Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341–10343. [19] BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Retrieved from BenchChem website. [18] ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [22] ChemicalBook. (2024, February 5). How is Picarbutrazox synthesised and what does it do? Retrieved from ChemicalBook website. [13] nucleophilic aromatic substitutions. (2019, January 19). In YouTube. Retrieved from [Link] [23] ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from ResearchGate. [6] Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). [24] ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from ResearchGate. [25] J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from J-Stage. [1] ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me? Retrieved from ResearchGate. [3] Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich website. [20] Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [26] The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. [27] ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from ResearchGate. [16] Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.). [15] Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [28] ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum. Retrieved from ChemicalBook website. [17] ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum. Retrieved from ChemicalBook website. [9] Benchchem. (n.d.). Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu. Retrieved from Benchchem website. [29] PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [30] ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide website. [31] ACS Publications. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. [32] ResearchGate. (n.d.). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [14] ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Retrieved from ResearchGate. [33] Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [34] National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). [10] Wikipedia. (n.d.). Fragmentation (mass spectrometry). [2] Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website. [8] Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [35] PubMed. (n.d.). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. [4] YouTube. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [5] Oregon State University. (n.d.). 13C NMR Chemical Shifts. [21] PubChem. (n.d.). Picarbutrazox. Retrieved from PubChem website. [11] Mass Spectrometry: Fragmentation. (n.d.). [12] Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. [36] Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

- 9. benchchem.com [benchchem.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 16. tandfonline.com [tandfonline.com]

- 17. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR [m.chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Picarbutrazox | C20H23N7O3 | CID 56945144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. How is Picarbutrazox synthesised and what does it do?_Chemicalbook [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR [m.chemicalbook.com]

- 29. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. rsc.org [rsc.org]

- 33. asianpubs.org [asianpubs.org]

- 34. researchgate.net [researchgate.net]

- 35. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide on 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS No. 22123-14-4)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is a critical fluorinated pyridine building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the trifluoromethyl group, which enhances metabolic stability, and the reactive chlorine atom, which allows for diverse chemical modifications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a technical resource for laboratory and development settings.

Core Compound Profile

| Property | Value |

| CAS Number | 22123-14-4 |

| Molecular Formula | C₇H₅ClF₃N[1] |

| Molecular Weight | 195.57 g/mol [1][2][3] |

| Appearance | Colorless liquid to solid[2][4] |

| Boiling Point | 51-52 °C at 15 mmHg[2] |

| Density | 1.43 g/mL at 25 °C[2] |

This compound is recognized for the enhanced reactivity and stability conferred by its trifluoromethyl group.[2] It is a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[2]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Use in a well-ventilated area, avoiding breathing mist or vapors.[4][5]

-

Wear protective gloves, clothing, and eye/face protection.[5]

-

Keep away from heat, sparks, and open flames.[4]

-

In case of contact, wash skin or rinse eyes thoroughly with water.[5] If inhaled, move to fresh air.[5] If swallowed, call a poison center or doctor.[4][5]

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines is a significant area of research due to their importance in agrochemical and pharmaceutical industries.[7][8][9] Common strategies involve the construction of the pyridine ring from a trifluoromethyl-containing building block or the chlorine/fluorine exchange from a trichloromethylpyridine precursor.[8]

Synthetic Workflow Overview

A generalized synthetic approach involves the cyclocondensation of a trifluoromethyl-containing building block to form the pyridine ring, followed by chlorination.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

While specific industrial synthesis routes are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established chemical transformations. A common method involves the cyclization of a suitable trifluoromethylated precursor.

Step 1: Pyridone Synthesis via Cyclocondensation

-

React a trifluoromethyl β-ketoester with an enamine or ammonia equivalent under acidic or thermal conditions.

-

The reaction proceeds via a series of condensation and cyclization steps to form the 2-hydroxypyridine (pyridone) ring.

-

Expertise & Experience: The choice of reactants and conditions is critical to control regioselectivity and maximize the yield of the desired pyridone isomer.

-

Step 2: Chlorination

-

Treat the resulting pyridone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

The reaction is typically heated to drive the conversion of the hydroxyl group to a chlorine atom.

-

Workup involves careful quenching of the excess chlorinating agent, followed by extraction and purification.

-

Trustworthiness: This is a standard and robust method for the conversion of pyridones to 2-chloropyridines, widely documented in organic synthesis literature.

-

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[2] The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, providing a gateway to a wide array of derivatives.

Key Reaction Pathways

Caption: Major reaction types for diversification of the core scaffold.

Role in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a key structural component in numerous active pharmaceutical and agrochemical ingredients.[7][8][10]

-

Pharmaceuticals: The trifluoromethyl group can significantly enhance a drug candidate's properties, including metabolic stability, lipophilicity, and binding affinity.[10] Derivatives are explored as potential anticancer agents, for example, by targeting kinases involved in tumor growth.[10]

-

Agrochemicals: This compound serves as an essential building block for various herbicides and insecticides.[2] The unique properties of the trifluoromethyl group contribute to the efficacy of the final active ingredients.[11]

The ability to perform reactions like nucleophilic substitutions and coupling reactions makes it a cornerstone for developing innovative solutions in these industries.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly in the pharmaceutical and agrochemical sectors. Its well-defined reactivity, combined with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance as a versatile building block for the synthesis of complex and biologically active molecules. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound-3-carbonitrile. Retrieved from [Link]

-

Capot Chemical. (2017). MSDS of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Supporting Information. (n.d.). [No specific title available]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [No specific title available]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine 250mg. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22123-14-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [guidechem.com]

1H NMR spectrum of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in modern drug discovery and materials science.[1] This document moves beyond a simple data report, offering a deep dive into the underlying principles that govern the spectral features of this molecule. We will explore the synergistic and antagonistic effects of the chloro, methyl, and trifluoromethyl substituents on the chemical shifts and coupling patterns of the pyridine ring protons. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

The Molecular Architecture: Understanding Substituent Effects

The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic nature of its substituents. In this compound, the pyridine core is decorated with three distinct groups, each exerting a unique influence on the local magnetic environments of the remaining ring protons (H-3 and H-5).

-

Pyridine Nitrogen: The nitrogen atom is inherently electronegative, inducing a general deshielding effect on all ring protons compared to benzene. This effect is most pronounced at the α-positions (C-2 and C-6).

-

Trifluoromethyl (-CF₃) Group: Positioned at C-4, the -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This results in significant deshielding of the adjacent protons at C-3 and C-5.[2]

-

Chloro (-Cl) Group: The chloro group at C-2 exhibits a dual electronic character. It is inductively electron-withdrawing but can also donate electron density via resonance. For protons, the net effect is typically deshielding, particularly for the adjacent proton at C-3.

-

Methyl (-CH₃) Group: Located at C-6, the methyl group is a weak electron-donating group, which results in a slight shielding effect on the nearby H-5 proton.[3]

The interplay of these effects dictates the final chemical shifts of the protons, allowing for their unambiguous assignment.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol is a self-validating system designed to ensure reproducibility and data integrity.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference (δ = 0.00 ppm). Modern spectrometers can often lock and reference on the residual solvent peak, but TMS provides an unambiguous standard.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent containing TMS to the vial with the analyte.

-

Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

Instrumental Parameters (400 MHz Spectrometer)

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative analysis. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a sample of this concentration. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 4.0 s | Provides sufficient data points for high digital resolution. |

| Spectral Width (SW) | 20 ppm | A wide window to ensure all signals, including potential impurities, are captured. |

| Receiver Gain (RG) | Auto-adjusted | The instrument will optimize the gain to prevent signal clipping. |

Spectral Interpretation: Decoding the Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons.

Predicted Chemical Shifts and Multiplicities

Based on the substituent effects discussed in Section 1, we can predict the characteristics of each signal. The strong deshielding from the adjacent -Cl and ortho -CF₃ groups will place the H-3 proton significantly downfield. The H-5 proton, while deshielded by the ortho -CF₃ group, is shielded by the adjacent -CH₃ group, placing it upfield relative to H-3. The methyl protons, being attached to an aromatic ring, will appear in the typical range for such groups.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Influences |

| H-3 | ~7.6 - 7.8 | Singlet (s) | 1H | Deshielded by adjacent -Cl and ortho -CF₃. |

| H-5 | ~7.3 - 7.5 | Singlet (s) | 1H | Deshielded by ortho -CF₃, shielded by adjacent -CH₃. |

| -CH₃ | ~2.6 | Singlet (s) | 3H | Attached to an aromatic ring. |

Note: The aromatic protons H-3 and H-5 are meta to each other. The corresponding four-bond coupling (⁴JHH) is typically very small (<1 Hz) in pyridine systems and is often not resolved, leading to the observation of sharp singlets.

Visualization of Molecular Structure and Proton Environment

The following diagram illustrates the structure of the molecule and highlights the distinct proton environments.

Sources

- 1. This compound | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

IUPAC name for C7H5ClF3N

An In-Depth Technical Guide to Chloro-Trifluoromethyl-Aniline Isomers: Spotlight on 4-Chloro-3-(trifluoromethyl)aniline

Introduction

The molecular formula C₇H₅ClF₃N represents a class of halogenated and fluorinated aromatic amines. While several constitutional isomers share this formula, their chemical properties and industrial applications vary significantly based on the substitution pattern on the aniline ring. This guide provides a comprehensive technical overview of these compounds, with a primary focus on 4-Chloro-3-(trifluoromethyl)aniline (CAS No. 320-51-4), a critical intermediate in the synthesis of advanced pharmaceuticals.[1][2][3] Other notable isomers include 4-Chloro-2-(trifluoromethyl)aniline and 2-Chloro-5-(trifluoromethyl)aniline, which also find utility in chemical synthesis.[4][5][6]

This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, properties, and applications of 4-Chloro-3-(trifluoromethyl)aniline, emphasizing its role as a key building block in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

4-Chloro-3-(trifluoromethyl)aniline, also known by its synonym 5-Amino-2-chlorobenzotrifluoride, is a substituted aniline that has gained prominence due to the unique electronic properties conferred by its chloro and trifluoromethyl substituents.[1] These groups enhance the molecule's reactivity and metabolic stability, making it a valuable precursor in multi-step organic syntheses.[2]

Key Identifiers and Properties

The fundamental properties of 4-Chloro-3-(trifluoromethyl)aniline are summarized below. This data is crucial for designing synthetic routes, ensuring proper handling, and establishing quality control parameters.

| Property | Value | Source(s) |

| IUPAC Name | 4-Chloro-3-(trifluoromethyl)aniline | |

| Synonyms | 5-Amino-2-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-m-toluidine | [1] |

| CAS Number | 320-51-4 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1][2] |

| Molecular Weight | 195.57 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Melting Point | 36-40°C | [1] |

| Boiling Point | ~228-230°C | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone | [1] |

| Purity (Typical) | ≥99.0% (by HPLC) | [1][2] |

Synthesis and Quality Control

The industrial production of 4-Chloro-3-(trifluoromethyl)aniline requires a precise, multi-step synthesis designed to ensure high purity and yield. While various routes exist, a common approach involves the nitration of a substituted benzotrifluoride followed by reduction.

Generalized Synthetic Workflow

A representative synthesis pathway involves the following key transformations. The choice of reagents and reaction conditions is critical to control regioselectivity and minimize the formation of isomeric impurities.

Caption: Generalized synthesis of 4-Chloro-3-(trifluoromethyl)aniline.

Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

While a detailed, validated protocol for 4-Chloro-3-(trifluoromethyl)aniline is proprietary, a similar synthesis for the isomer 4-Chloro-2-(trifluoromethyl)aniline illustrates the core chemical principles. This process involves nitration, reduction, and subsequent diazotization.[7]

Step 1: Nitration of m-chlorobenzotrifluoride

-

Cool m-chlorobenzotrifluoride in a reactor.

-

Slowly add a mixture of nitric acid and sulfuric acid, maintaining the temperature below 25°C.

-

Allow the reaction to proceed at room temperature for approximately 2.5 hours.

-

Separate the organic layer and recrystallize from a suitable solvent (e.g., n-hexane) at low temperature to yield the intermediate, 5-chloro-2-nitrobenzotrifluoride.[7]

Step 2: Reduction to 4-Chloro-2-(trifluoromethyl)aniline

-

The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced in a Raney nickel catalytic hydrogenation system.

-

This step selectively reduces the nitro group to an amine, yielding the desired 4-chloro-2-trifluoromethylaniline.[7]

Quality Assurance

Purity is paramount, as isomeric impurities can lead to side reactions and impact the efficacy and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of 4-Chloro-3-(trifluoromethyl)aniline, with commercial suppliers typically guaranteeing a purity of ≥99.0%.[1][2]

Applications in Drug Development & Agrochemicals

The primary application of 4-Chloro-3-(trifluoromethyl)aniline is as a core building block in the synthesis of high-value chemical products, particularly in the pharmaceutical and agrochemical industries.[1][2] The trifluoromethyl group often enhances lipid solubility and metabolic stability, improving the bioavailability and efficacy of the final product.[2]

Keystone Intermediate for Sorafenib

4-Chloro-3-(trifluoromethyl)aniline is an indispensable precursor in the synthesis of Sorafenib , a multi-kinase inhibitor used in the treatment of primary kidney and liver cancer.[1][8] Sorafenib functions by targeting the Raf/Mek/Erk signaling pathway, which is crucial for cell proliferation and angiogenesis in tumors.[8]

The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (derived from the aniline) with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[8]

Caption: Key steps in the synthesis of Sorafenib.

Role in Agrochemicals

Beyond pharmaceuticals, this compound is a building block for a new generation of highly effective and low-toxicity herbicides and insecticides.[2] The inclusion of the trifluoromethyl group can significantly enhance the biological activity and persistence of these agrochemicals.[2]

Safety, Handling, and Transportation

As a toxic substance, 4-Chloro-3-(trifluoromethyl)aniline requires careful handling and adherence to strict safety protocols.

Hazard Classification and PPE

-

Hazard Class: UN 2811, Class 6.1 (Toxic Substances).[1]

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Appropriate gloves, eye shields, and a dust mask (type N95 or equivalent) are mandatory.

Storage and Transportation

The compound should be stored in a dry, dark place at room temperature in a sealed container.[3] Transportation must comply with international regulations for hazardous chemicals, requiring proper labeling and secure packaging to ensure safe delivery.[1]

Conclusion

The molecular formula C₇H₅ClF₃N encompasses several important chemical isomers, with 4-Chloro-3-(trifluoromethyl)aniline standing out for its critical role in the pharmaceutical industry. Its unique structure makes it an essential precursor for synthesizing life-saving drugs like Sorafenib. A thorough understanding of its properties, synthesis, and handling is vital for chemists and researchers working to develop the next generation of therapeutics and advanced materials. The continued demand for this intermediate underscores its importance as a high-value building block in organic synthesis.

References

- Source: Google Patents (CN102952039A)

-

Title: 4-Chloro-3-(trifluoromethyl)aniline CAS 320-51-4 Product Specification Source: Grotech URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 Source: Chemsrc URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. 320-51-4|4-Chloro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

safety and handling of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Introduction: Understanding the Compound and its Utility

This compound is a substituted pyridine derivative that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.[1] With the CAS Number 22123-14-4 and the molecular formula C₇H₅ClF₃N, this compound is of significant interest to researchers in medicinal chemistry and crop protection.[1][2][3] The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and overall efficacy of the final active ingredients, making this compound a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][4]

Given its reactivity and toxicological profile, a comprehensive understanding of its properties and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and field-proven practices.

Section 1: Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform the necessary storage and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |

| Molecular Weight | 195.57 g/mol | [1][2][3] |

| Appearance | Colorless liquid or solid | [1][5] |

| Boiling Point | 51-52 °C at 15 mmHg | [1] |

| Melting Point | 32 - 36 °C | [5] |

| Density | 1.43 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water | [5] |

| Storage Conditions | Store at 0-8 °C in a dry, cool, well-ventilated place | [1][6][7] |

Section 2: Hazard Identification and Comprehensive Risk Assessment

This compound is classified as a hazardous substance.[7] A detailed risk assessment is mandatory before any experimental work is initiated. The primary hazards are associated with its toxicity and irritant properties.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3) [3]

-

Acute Toxicity, Dermal (Harmful) [2]

-

Acute Toxicity, Inhalation (Harmful) [2]

-

Skin Irritation (Category 2) [2]

-

Serious Eye Irritation (Category 2) [2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [7]

Summary of Hazards: This compound is toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[2][3][7] It is known to cause significant skin and eye irritation.[2][7] Inhalation may lead to respiratory irritation.[7] The causality here is the chemical's ability to react with biological macromolecules, leading to cellular damage and irritation at the points of contact.

| Hazard Statement | Description |

| H301 | Toxic if swallowed.[3] |

| H312 + H332 | Harmful in contact with skin or if inhaled.[2] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[5] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] |

| P270 | Do not eat, drink or smoke when using this product.[5][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][7] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |

| P405 | Store locked up.[5][7] |

Section 3: Core Protocols for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment, and stringent handling procedures is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] This is critical to prevent the accumulation of harmful vapors in the breathing zone.

-

Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[9][10] Their positions should be clearly marked.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for protection:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[11]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[6] A flame-resistant lab coat or impervious clothing is required to protect the skin.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a full-face respirator with appropriate cartridges must be used.[6]

Procedural Best Practices for Handling

-

Avoid Contact: Conscious effort must be made to avoid direct contact with the skin, eyes, and clothing.[5][7]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

-

Dispensing: When transferring the liquid, use appropriate tools (e.g., pipettes, syringes) to minimize aerosol generation. If handling the solid form, avoid creating dust.[5]

-

Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.[7]

Storage Protocols

-

Conditions: Store the compound in a cool, dry, and well-ventilated place, adhering to the recommended temperature of 0-8 °C.[1][6] The storage area should be secured and accessible only to authorized personnel.[7]

-

Incompatibilities: Store away from strong oxidizing agents and other incompatible materials as specified in the safety data sheet.[7][9]

Section 4: Emergency Response and Decontamination

Preparedness is key to effectively managing unforeseen incidents. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][9] If skin irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do so.[7] Immediate medical attention is required.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][9] Rinse the mouth with water and call a poison control center or doctor immediately.[5][7]

Accidental Release Measures

A calm and systematic response is crucial to containing a spill and preventing further exposure.

-

Personal Precautions: Evacuate non-essential personnel from the area.[5] Ensure adequate ventilation. The cleanup crew must wear the full PPE described in Section 3.2, including respiratory protection.[5] Avoid breathing vapors or dust.[5]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5]

-

Containment and Cleanup: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the chemical.[7] For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[5] Avoid generating dust.[5] After removal, decontaminate the spill area with a suitable solvent followed by washing with soap and water.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11]

-

Specific Hazards: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][9]

Section 5: Experimental and Emergency Workflow Visualizations

To ensure clarity and reinforce protocol adherence, the following diagrams illustrate key workflows.

General Handling Workflow

This diagram outlines the logical flow of operations when working with this compound, embedding safety checks at each critical stage.

Caption: Standard Operating Procedure for handling the compound.

Emergency Spill Response Workflow

This decision-based diagram provides a clear, step-by-step guide for responding to an accidental release.

Caption: Decision workflow for accidental spill response.

Section 6: Disposal Considerations

Chemical waste disposal is a highly regulated process that must not be overlooked.

-

Waste Classification: Users must determine if the chemical waste is classified as hazardous according to federal, state, and local regulations.[8][13]

-

Procedure: Dispose of this compound and its container through a licensed professional waste disposal service.[7][9] Do not allow the product to enter drains or the environment.[5] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[9]

Conclusion

This compound is an indispensable tool in modern chemical synthesis but demands respect and careful handling. Its toxic and irritant properties necessitate a proactive and comprehensive safety culture. By rigorously adhering to the protocols outlined in this guide—combining robust engineering controls, appropriate personal protective equipment, and meticulous handling practices—researchers can mitigate the associated risks and ensure a safe laboratory environment for groundbreaking scientific discovery.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

MSDS of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine. (2017, August 7). Capot Chemical. Retrieved from [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. Retrieved from [Link]

-

Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 22123-14-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Enigmatic Reactivity of Trifluoromethylpyridines: A Technical Guide for the Modern Chemist

Abstract

Trifluoromethylpyridine derivatives have emerged as indispensable structural motifs in contemporary chemical sciences, finding profound applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of the trifluoromethyl (-CF₃) group onto the pyridine scaffold dramatically alters its electronic properties, bestowing unique reactivity profiles that are both synthetically enabling and mechanistically intriguing. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the reactivity of these privileged heterocyclic systems. We will delve into the nuanced interplay of the strongly electron-withdrawing -CF₃ group and the inherent electronic nature of the pyridine ring, offering field-proven insights into key transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and C-H functionalization. This guide is designed to be a self-validating system, where each described protocol is supported by mechanistic rationale, enabling the reader to not only execute these reactions but also to innovate upon them.

The Trifluoromethyl Group: A Game-Changer in Pyridine Chemistry

The trifluoromethyl group is a potent modulator of molecular properties. Its high electronegativity (Hammett constant σₚ = 0.54) renders it a powerful electron-withdrawing group, significantly more so than a single fluorine atom.[1] When appended to a pyridine ring, the -CF₃ group profoundly influences the electron density distribution, leading to several key consequences:

-

Activation towards Nucleophilic Attack: The pyridine ring, already somewhat electron-deficient, becomes highly electrophilic, particularly at the positions ortho and para to the -CF₃ group. This heightened electrophilicity facilitates nucleophilic aromatic substitution (SₙAr) reactions.

-

Deactivation towards Electrophilic Attack: Conversely, the electron-poor nature of the trifluoromethylated pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS), which typically requires harsh reaction conditions.

-

Increased Lipophilicity and Metabolic Stability: In the context of drug discovery, the -CF₃ group enhances the lipophilicity of molecules, which can improve membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, imparting significant metabolic stability to the molecule.

Nucleophilic Aromatic Substitution (SₙAr): A Gateway to Functionalization

The electron-deficient nature of trifluoromethylpyridines makes them excellent substrates for SₙAr reactions. Halogenated trifluoromethylpyridines, in particular, are versatile precursors for the introduction of a wide array of functional groups.

Mechanistic Insights

The SₙAr reaction on a trifluoromethyl-substituted halopyridine typically proceeds through a stepwise addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the trifluoromethyl group, along with the pyridine nitrogen, effectively stabilizes the negative charge in this intermediate, thereby lowering the activation energy for its formation. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized SₙAr mechanism on a trifluoromethylpyridine.

Experimental Protocol: Amination of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a general procedure for the nucleophilic aromatic substitution of a chlorotrifluoromethylpyridine with an amine.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Ethanol or other suitable polar aprotic solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and potassium carbonate (2.0 equiv.).

-

Add ethanol to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine derivative.

Microwave heating can significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and trifluoromethylpyridines are excellent substrates for these transformations. The presence of a halogen atom on the electron-deficient ring provides a handle for a variety of coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine with Phenylboronic Acid

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

-

Schlenk flask or sealed tube

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (2.0-3.0 equiv.).

-